2,2'-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol is an organic compound with the molecular formula C11H25NO2 and a molecular weight of 203.32 g/mol . It is characterized by its unique structure, which includes a bisethanol moiety linked to a methyl-isopropyl-propyl imino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol typically involves the reaction of 2-methyl-1-(1-methylethyl)propylamine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the bisethanol structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its imino group can participate in nucleophilic and electrophilic reactions, modulating biological activities .
Comparison with Similar Compounds
2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol can be compared with similar compounds such as:
2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bispropanol: Similar structure but with propanol instead of ethanol, leading to different physical and chemical properties.
2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisbutanol: Contains butanol groups, which may affect its solubility and reactivity.
2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bishexanol: Longer carbon chain, resulting in variations in its industrial applications and biological activities.
These comparisons highlight the uniqueness of 2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol in terms of its specific structure and the resulting properties and applications.
Properties
CAS No. |
71617-25-9 |
---|---|
Molecular Formula |
C11H25NO2 |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-[2,4-dimethylpentan-3-yl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C11H25NO2/c1-9(2)11(10(3)4)12(5-7-13)6-8-14/h9-11,13-14H,5-8H2,1-4H3 |
InChI Key |
LTRVNMADAVPVJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.